Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate: is a complex organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride as a reagent.
Attachment of the Tert-butyl Carbamate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl carbamate group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (2-morpholin-2-ylethyl)carbamate
- Tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
Tert-butyl ((1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methyl)carbamate is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
tert-butyl N-[(1-thiophen-2-ylsulfonylpiperidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-15(2,3)21-14(18)16-11-12-7-4-5-9-17(12)23(19,20)13-8-6-10-22-13/h6,8,10,12H,4-5,7,9,11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNHKQJERWRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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